Cas no 1007351-17-8 (3-Iodo-1H-pyrazole)

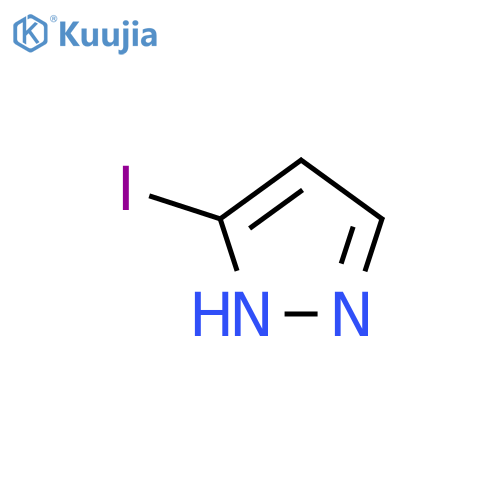

3-Iodo-1H-pyrazole structure

商品名:3-Iodo-1H-pyrazole

CAS番号:1007351-17-8

MF:C3H3IN2

メガワット:193.973792314529

MDL:MFCD01463487

CID:857731

3-Iodo-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-1H-pyrazole

- (3-iodopropyl)triethoxysilane

- (triethoxy)(3-iodopropyl)silane

- 3-iodopropyl(triethoxy)silane

- 3-iodopropyl-triethoxysilane

- 3-Iodopropyltriethoxysilane

- 3-iodopyrazole

- AGN-PC-00G26C

- CTK1F1898

- Silane, triethoxy(3-iodopropyl)-

- 3-Iodo-1H-pyrazole

- iodopyrazole

- 1H-Pyrazole, 3-iodo-

- iodo-pyrazole

- 5-iodopyrazole

- 3-Iodo-1H-pyrazole, AldrichCPR

- RUKDVLFJSMVBLV-UHFFFAOYSA-N

- STL415179

- SBB091657

- PB15017

- SB19879

- RP11

-

- MDL: MFCD01463487

- インチ: 1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)

- InChIKey: RUKDVLFJSMVBLV-UHFFFAOYSA-N

- ほほえんだ: IC1=C([H])C([H])=NN1[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 48.1

- トポロジー分子極性表面積: 28.7

3-Iodo-1H-pyrazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

3-Iodo-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I41970-1g |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95% | 1g |

¥110.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I41970-25g |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95% | 25g |

¥2478.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I41970-250mg |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95% | 250mg |

¥36.0 | 2023-09-07 | |

| Chemenu | CM397802-25g |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95%+ | 25g |

$353 | 2023-01-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN467-5g |

3-Iodo-1H-pyrazole |

1007351-17-8 | 95+% | 5g |

758.0CNY | 2021-07-15 | |

| 1PlusChem | 1P0038Q7-25g |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95% | 25g |

$242.00 | 2023-12-27 | |

| A2B Chem LLC | AB50479-10g |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95% | 10g |

$101.00 | 2024-04-20 | |

| Aaron | AR0038YJ-10g |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95% | 10g |

$136.00 | 2023-12-16 | |

| 1PlusChem | 1P0038Q7-1g |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95% | 1g |

$13.00 | 2023-12-27 | |

| eNovation Chemicals LLC | D747215-1g |

5-Iodo-1H-pyrazole |

1007351-17-8 | 95+% | 1g |

$65 | 2024-06-07 |

1007351-17-8 (3-Iodo-1H-pyrazole) 関連製品

- 4522-35-4(3-Iodo-1H-pyrazole)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1007351-17-8)3-Iodo-1H-pyrazole

清らかである:99%

はかる:25g

価格 ($):299.0